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molecular formula C15H14O4 B8470674 1,3-Benzodioxol-5-yl-(4-methoxyphenyl)methanol

1,3-Benzodioxol-5-yl-(4-methoxyphenyl)methanol

Cat. No. B8470674
M. Wt: 258.27 g/mol
InChI Key: UJGWKTSSCIBXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07470723B2

Procedure details

A stirred mixture of 1-bromo-4-methoxy-benzene (1.79 g, 9.6 mmol) and dry THF (25 mL) was cooled to −78° C., evacuated and refilled with nitrogen for 10 cycles. To this clear solution was slowly added n-butyllithium (3.6 mL, 9.1 mmol) and stirred for 20 min. Then a mixture of benzo[1,3]dioxole-5-carbaldehyde (1.23 g, 8.2 mmol) in dry THF (20 mL) was added and stirred for 1 hour at −78° C. The mixture was quenched with isopropanol (4.2 mL, 55 mmol) and added water (10 mL). The mixture was extracted with EtOAc (3×50 mL). The combined organic phases were washed with water (2×50 mL), dried over MgSO4 and concentrated to give benzo[1,3]dioxol-5-yl-(4-methoxy-phenyl)-methanol as an oil (2.54 g, 108% crude yield, HPLC purity 88%): 1H NMR (CDCl3) δ 2.13 (d, J=3 Hz, 1H, OH), 3.79 (s, 3H, —OCH3), 5.72 (d, J=3 Hz, 1H, CH), 5.93 (s, 2H, CH2), 6.74-7.39 (m, 7H, Ar). The product was used in the next step without further purification.
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
4.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C([Li])CCC.[O:15]1[C:19]2[CH:20]=[CH:21][C:22]([CH:24]=[O:25])=[CH:23][C:18]=2[O:17][CH2:16]1.C(O)(C)C>C1COCC1.O>[O:15]1[C:19]2[CH:20]=[CH:21][C:22]([CH:24]([C:2]3[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=3)[OH:25])=[CH:23][C:18]=2[O:17][CH2:16]1

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.23 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
refilled with nitrogen for 10 cycles
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for 1 hour at −78° C
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C(O)C2=CC=C(C=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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